n-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that combines a furan ring, a phenyl group, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR prevents the activation of the downstream signaling pathways that lead to cell proliferation, angiogenesis, and other processes that promote tumor growth
Biochemical Pathways
The compound’s action on EGFR affects multiple biochemical pathways. Primarily, it inhibits the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival . By inhibiting these pathways, the compound can reduce tumor growth and proliferation .
Pharmacokinetics
It is known that the compound is stable when incubated with human microsomes This suggests that the compound may have good metabolic stability, which is important for its bioavailability and therapeutic efficacy
Result of Action
The result of the compound’s action is the inhibition of EGFR, leading to reduced activation of downstream signaling pathways. This can result in decreased cell proliferation and angiogenesis, potentially leading to a reduction in tumor growth . .
Preparation Methods
The synthesis of N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxaldehyde, 4-phenylthiazol-2-amine, and a suitable base.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Furan-2-carboxaldehyde is reacted with 4-phenylthiazol-2-amine in the presence of a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.
N-(Furan-2-ylmethyl)-2-hydroxybenzohydrazide: This compound has a similar structure and is investigated for its antimicrobial activity.
N-(Furan-2-ylmethyl)-1,3-thiazol-2-amine: A simpler analog without the phenyl group, used in various chemical and biological studies.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-5-11(6-3-1)13-10-18-14(16-13)15-9-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMGXVNEZCWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983783 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6520-21-4 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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